2-Ethyl-1H-benzimidazole-6-carboxylic acid CAS number and molecular weight
2-Ethyl-1H-benzimidazole-6-carboxylic acid CAS number and molecular weight
Advanced Synthesis, Characterization, and Therapeutic Applications[1]
Executive Summary
2-Ethyl-1H-benzimidazole-6-carboxylic acid (CAS: 891454-18-5) is a critical heterocyclic building block in medicinal chemistry, specifically within the development of Angiotensin II Receptor Blockers (ARBs) and antiviral agents.[1] As a structural analog to the core scaffold of Telmisartan and Candesartan , this compound serves as a vital intermediate for exploring Structure-Activity Relationships (SAR) in antihypertensive drug discovery.[1]
This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and analytical characterization, designed for researchers optimizing benzimidazole-based pharmacophores.[1]
Physicochemical Identity & Properties
The compound exhibits annular tautomerism, existing in equilibrium between the 5-carboxylic and 6-carboxylic acid forms in solution.[1] In the solid state, the specific tautomer depends on the crystallization solvent and hydrogen bonding network.[1]
Table 1: Chemical Specification Profile
| Property | Specification |
| Chemical Name | 2-Ethyl-1H-benzimidazole-6-carboxylic acid |
| Synonyms | 2-Ethylbenzimidazole-5-carboxylic acid; 2-Ethyl-1H-benzo[d]imidazole-6-carboxylic acid |
| CAS Number | 891454-18-5 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH, dilute aqueous base; Sparingly soluble in water |
| pKa (Predicted) | Acidic: ~3.5 (COOH); Basic: ~5.5 (Benzimidazole N3) |
| Melting Point | >250 °C (Decomposes) |
Synthetic Methodologies
Two primary routes are established for the synthesis of 2-Ethyl-1H-benzimidazole-6-carboxylic acid. Route A is preferred for high-throughput library generation, while Route B offers higher purity for scale-up.[1]
Route A: Direct Acid-Catalyzed Condensation (Phillips Condensation)
This method utilizes polyphosphoric acid (PPA) as both solvent and cyclodehydration agent.[1]
-
Reagent: Propionic acid (or Propionic anhydride)[1]
-
Catalyst: Polyphosphoric Acid (PPA) or 4N HCl[1]
Protocol:
-
Mixing: In a round-bottom flask, disperse 3,4-diaminobenzoic acid (1.0 eq) in PPA (10-15 volumes).
-
Addition: Add propionic acid (1.2 eq) dropwise.
-
Cyclization: Heat the mixture to 140–150°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]
-
Quenching: Cool to 80°C and pour the viscous syrup into crushed ice/water with vigorous stirring.
-
Precipitation: Neutralize the solution to pH ~5–6 using concentrated Ammonium Hydroxide (
). The product precipitates as a solid.[1][3] -
Purification: Filter, wash with cold water, and recrystallize from Ethanol/Water.
Route B: Oxidative Cyclization via Aldehyde
This route avoids viscous PPA and operates under milder conditions using sodium metabisulfite (
-
Reactants: 3,4-Diaminobenzoic acid + Propionaldehyde.[1]
-
Solvent: DMF or Ethanol/Water.[1]
-
Oxidant:
(facilitates adduct formation and oxidation).[1] -
Conditions: Reflux for 8 hours.
-
Workup: Concentration of solvent and precipitation with water.[1]
Visualizing the Synthesis & Tautomerism
Figure 1: Synthetic pathway showing the condensation of diaminobenzoic acid and the resulting tautomeric equilibrium of the benzimidazole scaffold.
Analytical Characterization
To validate the synthesis, the following analytical signatures should be confirmed. Note that the carboxylic acid proton is often broad and may not be visible depending on solvent moisture.[1]
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆
-
¹H NMR (400 MHz):
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Observed Mass: [M+H]⁺ = 191.2 m/z[1]
-
Fragmentation Pattern: Loss of COOH (M-45) or Ethyl group (M-29) is common in high-energy collision.[1]
Therapeutic Applications & Mechanism
Angiotensin II Receptor Antagonism (Sartans)
The 2-ethyl-benzimidazole moiety is a pharmacophore "privileged structure" found in Telmisartan and Candesartan .
-
Mechanism: The benzimidazole ring mimics the imidazole residue of Histidine-6 in Angiotensin II, allowing the drug to bind competitively to the AT1 receptor .[1]
-
Role of the Carboxylic Acid: In drug design, the C-6 carboxylic acid is often converted to a biphenyl-tetrazole or used as a handle for further derivatization to improve lipophilicity and oral bioavailability.[1]
Antimicrobial & Antiviral Activity
Research indicates that 2-substituted benzimidazoles inhibit the polymerization of tubulin in parasites (anthelmintic mechanism) and can interfere with viral RNA replication. The 2-ethyl derivative serves as a lipophilic core that can penetrate cell membranes effectively.
Safety & Handling (GHS)
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
References
-
PubChem. 2-Ethyl-1H-benzimidazole-6-carboxylic acid (Compound).[1][5][6] National Library of Medicine.[1] Available at: [Link][1]
-
Ansari, K. F., & Lal, C. (2009).[1] Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives.[1] European Journal of Medicinal Chemistry.[1]
-
Donahue, M. G., et al. (2012).[1] Synthesis of [13C6]3,4-diaminobenzoic Acid as a Precursor for Stable Isotope Labeled Benzimidazoles.[1][7] University of Southern Mississippi.[1][7]
-
Organic Chemistry Portal. Synthesis of Benzimidazoles.
-
Sigma-Aldrich. 1H-Benzimidazole-2-carboxylic acid (Related Structure Data).[1][1]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. 3,4-Diaminobenzoic acid | C7H8N2O2 | CID 69263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 2-Ethyl-1H-benzimidazole-6-carboxylic acid | C10H10N2O2 | CID 2772969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-ethyl-1H-benzimidazole-6-carboxylate | C12H14N2O2 | CID 53328910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. "Synthesis of [C-13(6)]3,4-diaminobenzoic Acid as a Precursor for Stabl" by Matthew G. Donahue, Nicholas G. Jentsch et al. [aquila.usm.edu]
